molecular formula C9H11N5O5 B12352212 3'-Azido-3'-deoxy-b-L-uridine

3'-Azido-3'-deoxy-b-L-uridine

Cat. No.: B12352212
M. Wt: 269.21 g/mol
InChI Key: QFAORHLCYVOPOZ-FFWSUHOLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-3’-deoxy-b-L-uridine typically involves the activation of the 3’-hydroxyl group followed by nucleophilic substitution with an azide ion. This can be achieved through various methods, including the use of tosylates or mesylates as leaving groups .

Industrial Production Methods

The process may be optimized for yield and purity through the use of advanced purification techniques .

Mechanism of Action

The mechanism of action of 3’-Azido-3’-deoxy-b-L-uridine involves its incorporation into nucleic acids, leading to chain termination or the formation of defective nucleic acids. It can also inhibit enzymes involved in nucleic acid synthesis and induce mutations during replication and transcription . These actions make it a valuable tool in antiviral and anticancer research .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Azido-3’-deoxy-b-D-uridine
  • 3’-Azido-3’-deoxy-thymidine (AZT)
  • 3’-Fluoro-3’-deoxy-uridine

Uniqueness

3’-Azido-3’-deoxy-b-L-uridine is unique due to its specific stereochemistry and the presence of the azide group, which allows for bioorthogonal reactions. This makes it particularly useful in applications where selective labeling and tracking of biomolecules are required .

Properties

Molecular Formula

C9H11N5O5

Molecular Weight

269.21 g/mol

InChI

InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h4,7,15,17H,1-3H2,(H,11,16,18)/t4-,7-/m0/s1

InChI Key

QFAORHLCYVOPOZ-FFWSUHOLSA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C]2[C@H]([C]([C@@H](O2)CO)N=[N+]=[N-])O

Canonical SMILES

C1CN(C(=O)NC1=O)[C]2C([C](C(O2)CO)N=[N+]=[N-])O

Origin of Product

United States

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